molecular formula C8H6FNO4 B067054 4-Fluoro-3-nitrophenylacetic acid CAS No. 192508-36-4

4-Fluoro-3-nitrophenylacetic acid

Cat. No. B067054
Key on ui cas rn: 192508-36-4
M. Wt: 199.14 g/mol
InChI Key: FLCOFHGXMMGYDB-UHFFFAOYSA-N
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Patent
US09187474B2

Procedure details

Treat a 0° C. solution of 4-fluorophenylacetic acid (3 g, 19.46 mmol) in H2SO4 (20 mL) drop wise with nitric acid (0.913 mL, 20.44 mmol) and stir for 1 h. Pour the mixture onto ice, extract with DCM (2×), wash the combined organics with brine, dry over MgSO4 and concentrate to dryness to afford the title compound (3.48 g, 90%). MS (ESI) m/z: 198.1 (M−H+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.913 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][C:7]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)O
Name
Quantity
0.913 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stir for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pour the mixture onto ice
EXTRACTION
Type
EXTRACTION
Details
extract with DCM (2×)
WASH
Type
WASH
Details
wash the combined organics with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.48 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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